![molecular formula C22H18N2O4 B3447909 ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3447909.png)
ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
Description
“Ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular formula of “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” is C22H18N2O4 . More detailed structural analysis would require specific tools or software.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” such as melting point, boiling point, density, etc., are not specified in the available resources .Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is ongoing research into indole derivatives like “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate”, and we can expect new findings in the future.
properties
IUPAC Name |
ethyl 4-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-2-28-22(27)15-9-11-16(12-10-15)23-19(25)13-24-18-8-4-6-14-5-3-7-17(20(14)18)21(24)26/h3-12H,2,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFTCMOANSPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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